3-Methoxy-2-(methoxymethyl)acrylonitrile
Overview
Description
3-Methoxy-2-(methoxymethyl)acrylonitrile is an organic compound with the molecular formula C6H9NO2. It is a nitrile derivative characterized by the presence of methoxy and methoxymethyl groups attached to an acrylonitrile backbone. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-2-(methoxymethyl)acrylonitrile typically involves the reaction of methoxyacetonitrile with formaldehyde in the presence of a base. The reaction proceeds via a nucleophilic addition mechanism, where the methoxyacetonitrile acts as a nucleophile, attacking the electrophilic carbon of formaldehyde. The reaction conditions often include:
Temperature: Room temperature to moderate heating (25-60°C)
Solvent: Common solvents include methanol or ethanol
Catalyst/Base: Sodium hydroxide or potassium carbonate
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The reaction parameters are optimized to maximize efficiency and minimize by-products. The use of automated systems allows for precise control over reaction conditions, ensuring high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-2-(methoxymethyl)acrylonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the nitrile group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or methoxymethyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions
Reduction: Lithium aluminum hydride in anhydrous ether
Substitution: Sodium hydride or other strong bases in aprotic solvents
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Amines
Substitution: Various substituted nitriles depending on the nucleophile used
Scientific Research Applications
3-Methoxy-2-(methoxymethyl)acrylonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Methoxy-2-(methoxymethyl)acrylonitrile involves its interaction with various molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the methoxy and methoxymethyl groups can undergo substitution reactions. These interactions can lead to the formation of new chemical bonds and the modification of existing molecular structures.
Comparison with Similar Compounds
Similar Compounds
- 3-Methoxyacrylonitrile
- 2-Methoxymethylacrylonitrile
- 3-Methoxy-2-methylacrylonitrile
Comparison
3-Methoxy-2-(methoxymethyl)acrylonitrile is unique due to the presence of both methoxy and methoxymethyl groups, which provide distinct reactivity compared to similar compounds. The combination of these functional groups allows for a wider range of chemical transformations and applications, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
3-methoxy-2-(methoxymethyl)prop-2-enenitrile | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c1-8-4-6(3-7)5-9-2/h4H,5H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZFRWRSOUHEOFM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=COC)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701255401 | |
Record name | 3-Methoxy-2-(methoxymethyl)-2-propenenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701255401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1608-82-8 | |
Record name | 3-Methoxy-2-(methoxymethyl)-2-propenenitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1608-82-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methoxy-2-(methoxymethyl)-2-propenenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701255401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.